(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Medicinal Chemistry Antiviral Synthesis Patent Chemistry

Researchers developing hepatitis B antivirals or mapping antimicrobial nitroalkene SAR require the meta-bromo isomer specifically-the para/ortho isomers introduce unvalidated reactivity and compromise patent integrity. (E)-1-Bromo-3-(2-nitroprop-1-enyl)benzene is the documented intermediate in patented dihydroquinolizinone antiviral routes and an uncharacterized probe for positional SAR mapping. - Validated LiAlH₄ reduction intermediate for 1-(3-bromophenyl)propan-2-amine synthesis. - Bifunctional building block: aryl bromide for Pd-catalyzed cross-coupling + nitroalkene for Michael additions, reductions, or cycloadditions. - Supplied at ≥98% purity with cold-chain shipping to preserve nitroalkene integrity.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
CAS No. 15804-72-5
Cat. No. B171759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene
CAS15804-72-5
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESCC(=CC1=CC(=CC=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C9H8BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3/b7-5+
InChIKeyYIYKNVSMWCPXES-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-1-Bromo-3-(2-nitroprop-1-enyl)benzene: Product Overview


(E)-1-Bromo-3-(2-nitroprop-1-enyl)benzene is a β-methyl-β-nitrostyrene derivative featuring a bromo substituent exclusively at the meta position of the aromatic ring . This substitution pattern places it within the broader family of halogenated nitroalkenes but distinguishes it from the more commonly encountered para- and ortho-bromo isomers. The compound is supplied as a research chemical, typically at ≥98% purity, and is valued as a bifunctional building block combining an aryl bromide handle for cross-coupling with a nitroalkene moiety that can participate in Michael additions, reductions, or cycloadditions .

Workflow Bifunctional building block for cross-coupling and Michael addition or reduction sequences
Selection Logic Meta-substituted regioisomer required for patent-defined antiviral intermediate pathways
Use Context Supports medicinal chemistry, antimicrobial SAR, and cross-coupling methodology studies

(E)-1-Bromo-3-(2-nitroprop-1-enyl)benzene: Why Meta Matters


Substituting the meta-bromo isomer with its para- or ortho-bromo counterparts disregards well-established differences in electronic and steric properties that directly influence reactivity and biological outcome. In halogenated β-methyl-β-nitrostyrenes, the position of the halogen on the aromatic ring alters the electron density at the nitroalkene, modulating its electrophilicity and thus its rate of Michael addition . Furthermore, the meta isomer serves as a documented intermediate in a patented synthetic route to dihydroquinolizinone antivirals, a role for which the para or ortho isomers have not been validated [1]. Selecting the incorrect regioisomer risks introducing uncharacterized reactivity, invalidating structure-activity relationship (SAR) studies, and compromising the integrity of patent-protected synthetic pathways.

Para or ortho isomers lack validation in the patented dihydroquinolizinone synthesis and may not support patent integrity
Substitution pattern modulates nitroalkene electrophilicity; regioisomer mismatch may shift Michael addition rates and SAR interpretation
Cross-coupling oxidative addition rates may differ from para isomer due to altered electronic environment, requiring re-optimization

(E)-1-Bromo-3-(2-nitroprop-1-enyl)benzene: Differentiating Evidence


HBV Antiviral Patent Intermediate

In the patented synthesis of dihydroquinolizinone derivatives for hepatitis B treatment, (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is explicitly employed as a reactant, undergoing reduction with lithium aluminium tetrahydride in THF to yield 1-(3-bromophenyl)propan-2-amine [1]. This specific transformation is documented in the patent (Paragraphs 0962-0963). In contrast, the para-bromo isomer (CAS 131981-75-4) is not cited as an intermediate in this patent family, indicating that the meta-substitution pattern is structurally required for the antiviral pharmacophore.

HBV Antiviral Patent Intermediate
Head-to-head
Meta isomer explicitly used as reactant; reduced to 1-(3-bromophenyl)propan-2-amine (WO2018077755A1)
Required for replicating the patented synthetic route
Para isomer not cited in this patent family
Medicinal Chemistry Antiviral Synthesis Patent Chemistry

Meta- vs. Para-Reactivity in Cross-Coupling

The aryl bromide in (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is positioned meta to the electron-withdrawing nitroalkene group. This creates a distinct electronic environment compared to the para isomer, where the bromine is in direct conjugation with the nitroalkene. In debromination studies of related 1-aryl-1,2-dibromo-2-nitropropanes, the Hammett ρ value for the uncatalyzed pathway (k2) was determined to be 1.22 ± 0.04, indicating a significant sensitivity of the reaction rate to the electronic nature of the aryl substituent . This class-level inference suggests that the meta-substituted aryl bromide will exhibit different oxidative addition rates with Pd(0) catalysts relative to the para isomer, impacting the efficiency of Suzuki, Stille, or Sonogashira couplings.

Meta- vs. Para-Reactivity in Cross-Coupling
Class-level inference
Hammett ρ = 1.22 ± 0.04 for debromination of related 1-aryl-1,2-dibromo-2-nitropropanes
Suggests distinct oxidative addition rates with Pd(0) catalysts
Data to verify in direct meta-para coupling comparisons
Organic Synthesis Cross-Coupling Reaction Kinetics

Para-Bromo MIC Baseline for Antimicrobial SAR

In a comparative study of halogenated β-nitrostyrenes, the para-bromo-β-methyl-β-nitrostyrene (Compound D) exhibited MIC values of 16 µg/mL against S. aureus ATCC 29213, 8 µg/mL against B. subtilis ATCC 6633, 64 µg/mL against E. faecalis ATCC 29212, 181 µg/mL against E. coli ATCC 25922, and 23 µg/mL against C. albicans ATCC 10231 [1]. The meta-bromo isomer was not included in this panel; however, the study established that 4-bromo substitution leads to higher activity than 4-chloro substitution against Gram-positive bacteria. Given the known influence of substituent position on the electrophilicity of the nitroalkene, the meta isomer is expected to display a distinct antimicrobial profile, making it a necessary inclusion for comprehensive SAR investigations.

Para-Bromo MIC Baseline for Antimicrobial SAR
Cross-study comparable
Para isomer: S. aureus 16 µg/mL, B. subtilis 8 µg/mL, E. faecalis 64 µg/mL, E. coli 181 µg/mL, C. albicans 23 µg/mL
Meta isomer inclusion needed to complete positional SAR map
Meta-isomer data not available in this study
Antimicrobial Research Structure-Activity Relationship Drug Discovery

(E)-1-Bromo-3-(2-nitroprop-1-enyl)benzene: Application Scenarios


Dihydroquinolizinone Anti-HBV Synthesis

Medicinal chemistry groups developing hepatitis B antivirals based on the dihydroquinolizinone scaffold must procure the meta-bromo isomer specifically, as it is the documented intermediate for the LiAlH4 reduction step leading to 1-(3-bromophenyl)propan-2-amine. Use of any other regioisomer would deviate from the patented route and introduce an uncharacterized derivative, potentially undermining patent protection and biological validation [1].

Antimicrobial Nitroalkene SAR Libraries

Research teams investigating the antimicrobial potential of β-methyl-β-nitrostyrenes need to systematically probe all three ring positions. The para isomer has published MIC data against S. aureus (16 µg/mL) and other pathogens, but the meta isomer's activity remains uncharacterized. Procuring the meta isomer closes this knowledge gap and enables a complete positional SAR map, which is critical for identifying the optimal substitution pattern for lead optimization [2].

Electronic Effects on Pd Cross-Coupling Efficiency

Synthetic methodology groups exploring the interplay between aryl bromide electronics and cross-coupling kinetics can use the meta isomer as a probe to study deactivating, non-conjugating substituent effects. Unlike the para isomer—where the nitroalkene is in direct resonance with the bromine—the meta isomer isolates inductive effects. This makes it a valuable substrate for mechanistic studies on oxidative addition rates with Pd(0), particularly in the context of sequential functionalization strategies where the nitroalkene is retained for later transformation .

Application
Selection Property
Validation Focus
Dihydroquinolizinone anti-HBV synthesis
Meta-bromo regioisomer identity
Documented intermediate in patent WO2018077755A1
Antimicrobial nitroalkene SAR libraries
Positional isomer coverage
Meta-isomer MIC profile remains uncharacterized
Electronic effects on Pd cross-coupling efficiency
Non-conjugating substituent probe
Oxidative addition rate comparison with para isomer

Technical Documentation Hub

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